molecular formula C19H15NO5 B2674449 N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034251-01-7

N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2674449
CAS No.: 2034251-01-7
M. Wt: 337.331
InChI Key: JEDYNQCRESFDFS-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique structure combining bifuran and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves the use of bifuran and benzofuran derivatives. One common method includes the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-assisted synthesis, which offers both economic and ecological benefits. The use of renewable resources, such as lignocellulosic biomass, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bifuran and benzofuran derivatives, such as:

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of bifuran and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-16-5-2-4-12-10-17(25-18(12)16)19(21)20-11-13-7-8-15(24-13)14-6-3-9-23-14/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYNQCRESFDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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